molecular formula C19H24N8O B15121652 4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B15121652
M. Wt: 380.4 g/mol
InChI Key: IFFKOWXQOKCJGT-UHFFFAOYSA-N
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Description

4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the condensation of aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with piperazine.

    Attachment of the morpholine ring: This can be done through a nucleophilic substitution reaction where the morpholine ring is introduced to the pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a pyrazolo[1,5-a]pyrimidine core with piperazine and morpholine rings makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H24N8O

Molecular Weight

380.4 g/mol

IUPAC Name

4-[2-methyl-6-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine

InChI

InChI=1S/C19H24N8O/c1-15-21-18(14-19(22-15)26-10-12-28-13-11-26)25-8-6-24(7-9-25)16-3-5-27-17(23-16)2-4-20-27/h2-5,14H,6-13H2,1H3

InChI Key

IFFKOWXQOKCJGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC5=CC=NN5C=C4

Origin of Product

United States

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